molecular formula C27H27FN4O4S B11368301 N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

Cat. No.: B11368301
M. Wt: 522.6 g/mol
InChI Key: NLQCYSPSECEVOL-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonyl pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the ethane sulfonyl group.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-2-(METHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
  • N-(2,4-DIMETHYLPHENYL)-2-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H27FN4O4S

Molecular Weight

522.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-ethylsulfonyl-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C27H27FN4O4S/c1-4-37(34,35)27-29-15-24(25(31-27)26(33)30-23-12-7-18(2)14-19(23)3)32(17-22-6-5-13-36-22)16-20-8-10-21(28)11-9-20/h5-15H,4,16-17H2,1-3H3,(H,30,33)

InChI Key

NLQCYSPSECEVOL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)N(CC3=CC=C(C=C3)F)CC4=CC=CO4

Origin of Product

United States

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